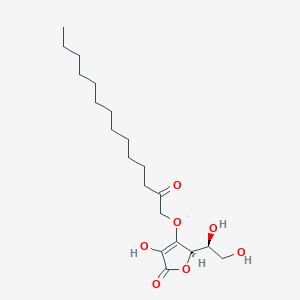
3-O-Dodecylcarbomethylascorbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Dodecylcarbomethylascorbic acid (DOCA) is a derivative of vitamin C, which has gained significant attention in the scientific community due to its potential therapeutic applications. DOCA is a lipophilic molecule that can easily penetrate the cell membrane and exert its biological effects.
Mechanism Of Action
3-O-Dodecylcarbomethylascorbic acid exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-O-Dodecylcarbomethylascorbic acid has been shown to activate the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. 3-O-Dodecylcarbomethylascorbic acid also activates the PI3K/Akt pathway, which regulates cell growth, survival, and metabolism. Moreover, 3-O-Dodecylcarbomethylascorbic acid inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical And Physiological Effects
3-O-Dodecylcarbomethylascorbic acid has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging effects. 3-O-Dodecylcarbomethylascorbic acid has been found to scavenge free radicals, reduce oxidative stress, and protect cells from damage. 3-O-Dodecylcarbomethylascorbic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 3-O-Dodecylcarbomethylascorbic acid increases collagen synthesis, reduces wrinkles, and improves skin elasticity.
Advantages And Limitations For Lab Experiments
3-O-Dodecylcarbomethylascorbic acid has several advantages for lab experiments, including its lipophilic nature, which allows it to easily penetrate the cell membrane. 3-O-Dodecylcarbomethylascorbic acid is also stable and can be easily synthesized in large quantities. However, 3-O-Dodecylcarbomethylascorbic acid has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
Future Directions
There are several future directions for 3-O-Dodecylcarbomethylascorbic acid research, including its potential use as a therapeutic agent for cancer, cardiovascular diseases, and skin aging. Further studies are needed to determine the optimal dosage and safety profile of 3-O-Dodecylcarbomethylascorbic acid. Moreover, the development of 3-O-Dodecylcarbomethylascorbic acid derivatives with improved efficacy and safety profiles is an exciting area of research.
Conclusion:
In conclusion, 3-O-Dodecylcarbomethylascorbic acid is a lipophilic derivative of vitamin C that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-O-Dodecylcarbomethylascorbic acid exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging effects. 3-O-Dodecylcarbomethylascorbic acid has several advantages for lab experiments, including its stability and lipophilic nature. However, further studies are needed to determine its optimal dosage and safety profile. The development of 3-O-Dodecylcarbomethylascorbic acid derivatives with improved efficacy and safety profiles is an exciting area of research.
Synthesis Methods
3-O-Dodecylcarbomethylascorbic acid can be synthesized by the reaction of L-ascorbic acid with dodecylmethylketone in the presence of a catalyst. The reaction yields 3-O-Dodecylcarbomethylascorbic acid as a white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
3-O-Dodecylcarbomethylascorbic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and skin aging. 3-O-Dodecylcarbomethylascorbic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In cardiovascular diseases, 3-O-Dodecylcarbomethylascorbic acid has been found to reduce inflammation, oxidative stress, and atherosclerosis. 3-O-Dodecylcarbomethylascorbic acid has also been shown to have anti-aging effects on the skin by reducing wrinkles, increasing collagen synthesis, and improving skin elasticity.
properties
CAS RN |
133794-57-7 |
|---|---|
Product Name |
3-O-Dodecylcarbomethylascorbic acid |
Molecular Formula |
C20H34O7 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-(2-oxotetradecoxy)-2H-furan-5-one |
InChI |
InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-15(22)14-26-19-17(24)20(25)27-18(19)16(23)13-21/h16,18,21,23-24H,2-14H2,1H3/t16-,18+/m0/s1 |
InChI Key |
MUSWYBCUWOLKQJ-FUHWJXTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Other CAS RN |
133794-57-7 |
synonyms |
3-O-DODECYLCARBOMETHYLASCORBICACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



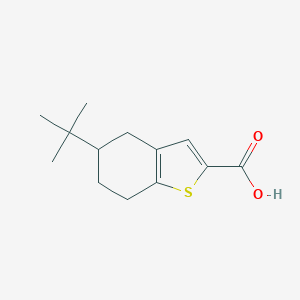
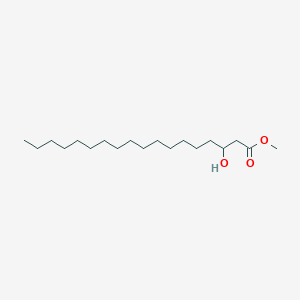
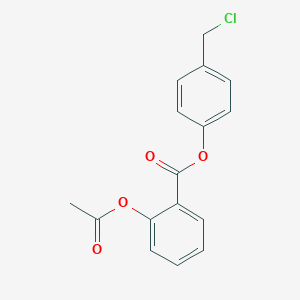
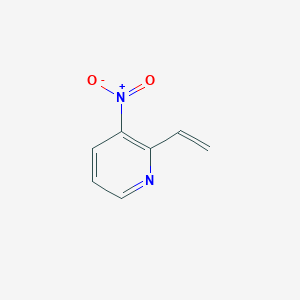
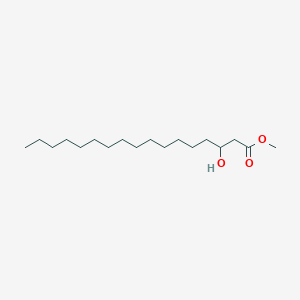
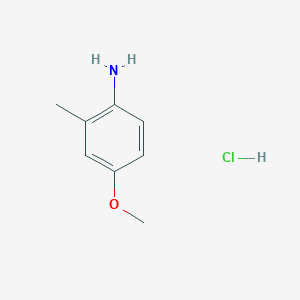
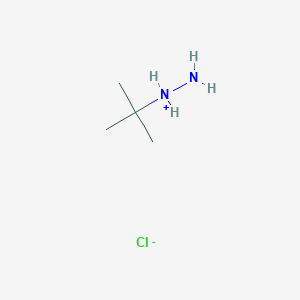
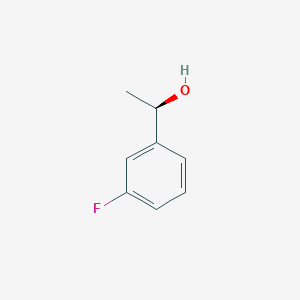
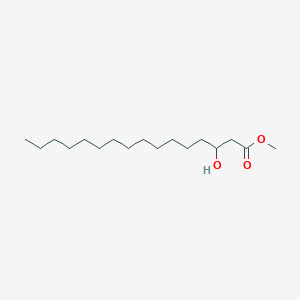
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
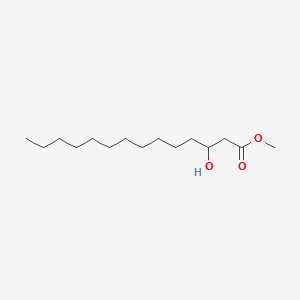
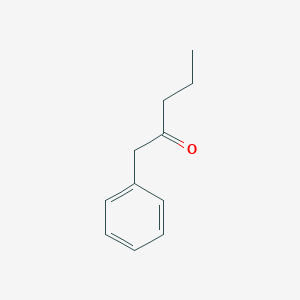
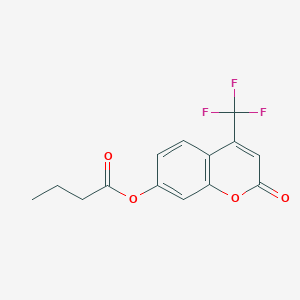
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)